molecular formula C7H4BrFO2 B169379 3-Bromo-5-fluoro-4-hydroxybenzaldehyde CAS No. 185345-46-4

3-Bromo-5-fluoro-4-hydroxybenzaldehyde

Cat. No. B169379
CAS RN: 185345-46-4
M. Wt: 219.01 g/mol
InChI Key: FSLFKQZWBRMALB-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H4BrFO2 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with bromo, fluoro, hydroxy, and aldehyde functional groups . The molecular weight is 219.01 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of 238.9±35.0 °C and a predicted density of 1.826±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Analytical Chemistry and Synthesis

Research has explored the use of 3-Bromo-5-fluoro-4-hydroxybenzaldehyde in various synthetic and analytical chemistry applications. For instance, gas chromatography has been utilized for the separation and determination of related compounds, demonstrating the compound's significance in analytical methodologies for precise and accurate analysis (Shi Jie, 2000). Additionally, advancements in synthesis techniques have achieved high yields of similar brominated hydroxybenzaldehydes, highlighting the compound's role in the preparation of complex molecules (Qi Guo-rong, 2003; Zhang Song-pei, 2009).

Material Science

In material science, the compound has been involved in creating novel polymorphs with unique physical properties. A study reported a new polymorph of a related bromo-hydroxybenzaldehyde, demonstrating the potential for developing materials with specific crystallographic characteristics (M. Silva et al., 2004).

Organic Chemistry and Drug Development

The compound's derivatives have been synthesized and characterized, indicating its utility in creating bioactive molecules for potential therapeutic applications. For example, the synthesis of fluorinated 1,5-benzothiazepines and pyrazolines from bromo-fluorobenzaldehydes showcases the compound's role in generating novel pharmacophores (S. G. Jagadhani et al., 2015).

Environmental Chemistry

In environmental chemistry, derivatives of bromo-hydroxybenzaldehydes have been used for the preconcentration and detection of trace metals in water samples, underlining the compound's application in environmental monitoring and pollution assessment (S. Fathi, M. Yaftian, 2009).

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-bromo-5-fluoro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLFKQZWBRMALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595694
Record name 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185345-46-4
Record name 3-Bromo-5-fluoro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 3-fluoro-4-hydroxybenzaldehyde (700 mg, 5.0 mmol) in acetic acid (5 mL) and dichloromethane (5 mL) was added bromine (0.5 mL, 9.8 mmol) at 0° C. The resulting mixture was stirred at 20° C. for 7 hours and then it was poured into water (50 mL), filtrated, the filtered cake was dried to give Intermediate 77 (700 mg, yield 64%).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
64%

Synthesis routes and methods II

Procedure details

To a solution of 3-fluoro-4-hydroxybenzaldehyde (2 g, 14.3 mmol, 1 eq, Oakwood Products, Inc., West Columbia, S.C., USA) in acetic acid (60 mL), was added a solution of bromine (2.7 g, 17.0 mmol, 1.2 eq) in acetic acid (10 mL), and the mixture was stirred at 45° C. for 26 h. After concentration in vacuo, brine (50 mL) was added to the residue and the mixture was extracted with EtOAc (3×80 mL). The combined organic layers were dried (Na2SO4), concentrated in vacuo, and purified by reversed phase semi-preparative .HPLC to afford 1.5 g (48%) of 3-bromo-5-fluoro-4-hydroxybenzaldehyde (26).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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